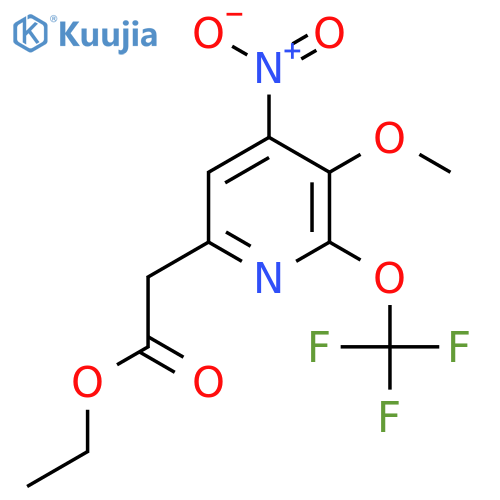

Cas no 1806752-33-9 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate)

1806752-33-9 structure

商品名:Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate

CAS番号:1806752-33-9

MF:C11H11F3N2O6

メガワット:324.210053682327

CID:4839103

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate

-

- インチ: 1S/C11H11F3N2O6/c1-3-21-8(17)5-6-4-7(16(18)19)9(20-2)10(15-6)22-11(12,13)14/h4H,3,5H2,1-2H3

- InChIKey: ROODALHDQWZCKO-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C(=CC(CC(=O)OCC)=N1)[N+](=O)[O-])OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 400

- トポロジー分子極性表面積: 104

- 疎水性パラメータ計算基準値(XlogP): 2.4

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087172-1g |

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate |

1806752-33-9 | 97% | 1g |

$1,549.60 | 2022-03-31 |

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1806752-33-9 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬